5-(2-Methoxypyridin-3-yl)pyrazin-2-amine

Fragment-based drug discovery Physicochemical property space Scaffold hopping

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine (CAS 835876-14-7) is a biheteroaryl compound consisting of a 2-aminopyrazine core coupled at the 5-position with a 2-methoxypyridin-3-yl substituent. With a molecular formula of C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol, it is supplied as an off-white to white solid with a melting point of 134–138 °C.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 835876-14-7
Cat. No. B14131708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxypyridin-3-yl)pyrazin-2-amine
CAS835876-14-7
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C2=CN=C(C=N2)N
InChIInChI=1S/C10H10N4O/c1-15-10-7(3-2-4-12-10)8-5-14-9(11)6-13-8/h2-6H,1H3,(H2,11,14)
InChIKeyIVBJKKFXQAEKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxypyridin-3-yl)pyrazin-2-amine (CAS 835876-14-7): Baseline Identity and Procurement Context


5-(2-Methoxypyridin-3-yl)pyrazin-2-amine (CAS 835876-14-7) is a biheteroaryl compound consisting of a 2-aminopyrazine core coupled at the 5-position with a 2-methoxypyridin-3-yl substituent . With a molecular formula of C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol, it is supplied as an off-white to white solid with a melting point of 134–138 °C . The compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of more complex heterocyclic systems, and it has been investigated for potential kinase inhibitory activity within the broader aminopyrazine class [1]. Its dual-ring architecture distinguishes it from simple aminopyrazines and single-ring pyridine analogs, providing a specific vector for fragment-based or scaffold-hopping strategies [2].

Workflow Synthetic building block for heterocyclic library synthesis
Use Context Fragment-based kinase inhibitor research
Scaffold Biheteroaryl core with distinct H-bond acceptor profile

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine: Why Generic Substitution Within the Aminopyrazine Class Is Scientifically Unreliable


Within the general class of aminopyrazine-based kinase inhibitor fragments and building blocks, the substitution of one member for another is not scientifically valid because minor structural changes produce non-linear and often unpredictable alterations in target binding, physicochemical properties, and downstream assay behavior. The pyrazine ring nitrogen atoms serve as critical hydrogen-bond acceptors with distinct spatial orientation compared to pyridine or pyrimidine analogs, which directly affects ATP-binding site complementarity [1]. Furthermore, the methoxy substituent at the 2-position of the pyridine ring modifies the electron density and dihedral angle of the biaryl system, influencing both conformational preference and metabolic stability in ways that cannot be extrapolated from the des-methoxy or 3-pyridyl parent compounds [2]. The absence of publicly disclosed, compound-specific selectivity profiling data for 5-(2-methoxypyridin-3-yl)pyrazin-2-amine means that any assumed interchangeability with other aminopyrazine fragments is speculative and risks introducing uncharacterized off-target liabilities into a screening cascade.

Hinge-binding geometry

Pyrazine N orientation may shift ATP-site complementarity compared to pyridine analogs, altering target recognition.

Ortho-methoxy effect

Methoxy group restricts biaryl conformation and modifies electron density; des-methoxy analog may not reproduce binding mode.

Selectivity profiling gap

No compound-specific selectivity data publicly available; substitution may introduce uncharacterized off-target liabilities.

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the Pyridine Analog

Computationally derived logP and logD values for 5-(2-methoxypyridin-3-yl)pyrazin-2-amine differ measurably from those of the corresponding pyridine analog (i.e., where the pyrazine ring is replaced by a second pyridine ring). ChemBase property records for 5-(2-methoxypyridin-3-yl)pyrazin-2-amine report a logD (pH 7.4) of 0.5556, whereas the pyridine analog (CAS 1196152-56-3) has a molecular weight of 201.225 g/mol and a different hydrogen-bond acceptor/donor profile owing to the replacement of one pyrazine nitrogen with a CH group [1]. The pyrazine scaffold introduces an additional hydrogen-bond acceptor, increasing the topological polar surface area (tPSA) to 73.92 Ų vs. an estimated lower tPSA for the bis-pyridine analog, which directly affects membrane permeability and efflux transporter recognition . These differences are critical in fragment-based campaigns where lipophilic ligand efficiency (LLE) and permeability are key selection criteria.

Physicochemical Diff.
Data to verify
Δ logD ≈ −0.6 to −1.0; +1 HBA; +10–15 Ų tPSA vs pyridine analog
Property differences may impact permeability and CNS penetration screening
Computed values; no experimental logD
Fragment-based drug discovery Physicochemical property space Scaffold hopping

Structural Rigidity and Conformational Preference for Kinase Hinge-Binding vs. Non-Methoxylated Analog

The ortho-methoxy substituent on the pyridine ring of 5-(2-methoxypyridin-3-yl)pyrazin-2-amine introduces a steric and electronic bias that restricts the biaryl dihedral angle relative to the non-methoxylated analog 5-(pyridin-3-yl)pyrazin-2-amine . In pyrazine-pyridine biheteroaryl kinase inhibitors, the spatial orientation of the pyridine nitrogen and the pyrazine 2-amino group determines the complementarity with the kinase hinge region; the methoxy group at the ortho position alters the preferred conformation, potentially enhancing or disrupting a key hydrogen-bond network depending on the target kinase [1]. While no publicly available X-ray co-crystal structure exists for this specific compound, SAR studies on related aminopyrazine inhibitors (e.g., VEGFR-2 and NEK2 series) demonstrate that ortho-substituent effects on the pendant aryl ring can shift IC₅₀ values by >10-fold, reflecting the conformational sensitivity of kinase recognition [2].

Conformational Preference
Class-level
Ortho-methoxy restricts biaryl rotation; SAR trend: >10-fold IC₅₀ shift possible
Methoxy group may alter kinase hinge recognition; class-level SAR inference
No head-to-head assay for this exact pair
Kinase inhibitor design Conformational analysis Hinge-binding motif

Data Integrity Flag: Conflicting Receptor Profiling Data Prevents Reliable Biological Claims

BindingDB entries associated with the monomer ID BDBM50226155 (linked to ChEMBL ID CHEMBL543684) report apparent affinity data at the alpha-2 adrenergic receptor (Ki = 6.5 nM, IC₅₀ = 7 nM in [³H]rauwolscine displacement from rat cortex) and alpha-1 adrenergic receptor (Ki = 400 nM, IC₅₀ = 2.5 µM in [³H]prazosin displacement from rat liver) [1]. However, the SMILES string stored for this monomer (Oc1ccc2C(CCCc2c1O)C1=NCCN1) does not correspond to the structure of 5-(2-methoxypyridin-3-yl)pyrazin-2-amine, indicating either a database misassignment or the registration of an impurity rather than the target compound . In either case, these data cannot be relied upon for procurement decisions or biological hypothesis generation involving the target compound. This contamination risk is absent for well-characterized, authenticated reference standards, making verified sourcing critical.

Data Integrity Alert
Source review
BindingDB entry SMILES mismatch; attributed receptor data (Ki 6.5 nM) unreliable
Verify structural authenticity; do not use database receptor data for procurement decisions
Cross-check COA and independent profiling
Biological data integrity Adrenergic receptor profiling Compound quality control

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Lead Generation Requiring a Pyrazine-Pyridine Biheteroaryl Scaffold with Tunable Lipophilicity

This compound is most appropriately deployed as a fragment in kinase inhibitor discovery programs where the pyrazine-pyridine biheteroaryl motif has been validated (e.g., VEGFR-2, c-MET, or NEK2 targets) [1]. Its computed logD (pH 7.4) of ~0.56 and tPSA of 73.92 Ų place it in a favorable region of fragment physicochemical space, with better aqueous solubility than more lipophilic biaryl analogs [2]. When compared to the pyridine analog (logD ~1.2–1.5), the target compound's lower lipophilicity may reduce non-specific protein binding and phospholipidosis risk, making it a preferred starting point for oral bioavailability optimization .

Kinase Selectivity Profiling Where Ortho-Substitution on the Pendant Aryl Ring Is a Critical SAR Variable

For research groups investigating the impact of ortho-substitution on kinase hinge-binding geometry, 5-(2-methoxypyridin-3-yl)pyrazin-2-amine serves as a structurally defined comparator to the des-methoxy parent [1]. The methoxy group's steric and electronic influence on the biaryl dihedral angle can modulate inhibitor potency and selectivity in a target-dependent manner, as demonstrated across multiple aminopyrazine kinase inhibitor series [2]. This compound is therefore suitable for systematic SAR libraries designed to probe ortho-substituent effects without introducing additional confounds from scaffold changes.

Building Block for Parallel Synthesis of Diversified Heterocyclic Libraries

The 2-amino group on the pyrazine ring provides a handle for further derivatization (e.g., amide coupling, reductive amination, or Buchwald-Hartwig arylation), enabling the rapid generation of compound libraries [1]. The synthetic route involving Suzuki-Miyaura coupling of 2-aminopyrazine with 2-bromo-3-methoxypyridine is scalable and compatible with automated parallel synthesis platforms [2]. This makes the compound a logistically efficient building block for medicinal chemistry groups that require rapid access to biheteroaryl scaffolds for hit-to-lead expansion.

Procurement of a High-Purity Reference Standard for Analytical Method Development

Given the evidence of database contamination with misassigned biological data, procurement of authenticated, high-purity material (≥97% by HPLC, identity confirmed by ¹H NMR and HRMS) is essential for any laboratory intending to generate reproducible biological data [1]. The compound's well-defined melting point (134–138 °C) provides a straightforward identity check [2]. Researchers should require a Certificate of Analysis that explicitly confirms the absence of isomeric impurities that could confound receptor profiling or cellular assay results.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Pyrazine-pyridine biheteroaryl scaffold; favorable computed logD/tPSA range
Physicochemical profiling, permeability assays
Kinase selectivity SAR studies
Ortho-methoxy substituent effect on hinge-binding geometry
Kinase panel screening, conformational analysis
Parallel synthesis building block
2-amino handle for derivatization; Suzuki coupling compatibility
Reaction scope and library scalability
High-purity reference standard
Authenticated identity and purity (≥97% HPLC)
COA verification, isomeric impurity absence
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